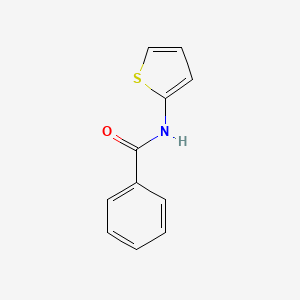![molecular formula C19H26ClNO B14003421 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol CAS No. 6936-18-1](/img/structure/B14003421.png)
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol typically involves the reaction of 2-phenyl-1-(4-propan-2-ylphenyl)ethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenyl-1-(4-propan-2-ylphenyl)ethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: A simpler compound with similar aromatic characteristics.
1-(4-Isopropylphenyl)ethanol: Shares the isopropylphenyl group but lacks the aminoethyl component.
Phenylethylamine: Contains the phenylethyl structure but lacks the hydroxyl group.
Uniqueness
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups
Propiedades
Número CAS |
6936-18-1 |
|---|---|
Fórmula molecular |
C19H26ClNO |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
2-[[2-phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15(2)17-8-10-18(11-9-17)19(20-12-13-21)14-16-6-4-3-5-7-16;/h3-11,15,19-21H,12-14H2,1-2H3;1H |
Clave InChI |
NLJPZMJUEWSWCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2)NCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


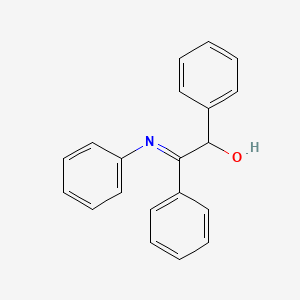
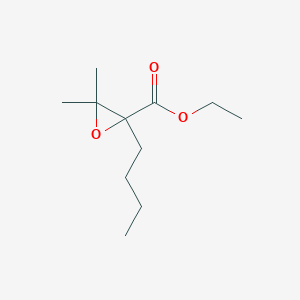
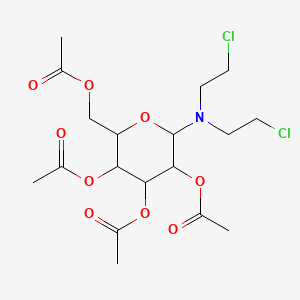

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)

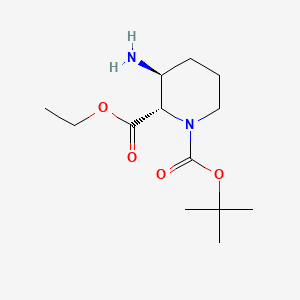


![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
